molecular formula C22H14N2O3S B409954 3-BENZOYL-1-(9,10-DIOXOANTHRACEN-2-YL)THIOUREA

3-BENZOYL-1-(9,10-DIOXOANTHRACEN-2-YL)THIOUREA

Cat. No.: B409954
M. Wt: 386.4g/mol
InChI Key: SCTIOOPXWHZGGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-BENZOYL-1-(9,10-DIOXOANTHRACEN-2-YL)THIOUREA is an organic compound with a complex structure that includes anthracene and benzamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-BENZOYL-1-(9,10-DIOXOANTHRACEN-2-YL)THIOUREA typically involves the reaction of 9,10-dioxo-9,10-dihydroanthracene-2-amine with benzoyl isothiocyanate. The reaction is carried out in an organic solvent such as dichloromethane under reflux conditions. The product is then purified by recrystallization or chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-BENZOYL-1-(9,10-DIOXOANTHRACEN-2-YL)THIOUREA can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

3-BENZOYL-1-(9,10-DIOXOANTHRACEN-2-YL)THIOUREA has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-BENZOYL-1-(9,10-DIOXOANTHRACEN-2-YL)THIOUREA involves its interaction with biological macromolecules. The compound can intercalate into DNA, disrupting its structure and function. It can also bind to proteins, affecting their activity. These interactions can lead to cell death, making the compound a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

  • N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide
  • 2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide
  • 2-(N-benzoylimino)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)thiazoles

Uniqueness

3-BENZOYL-1-(9,10-DIOXOANTHRACEN-2-YL)THIOUREA is unique due to its specific structure, which combines the anthracene and benzamide moieties with a thiourea linkage.

Properties

Molecular Formula

C22H14N2O3S

Molecular Weight

386.4g/mol

IUPAC Name

N-[(9,10-dioxoanthracen-2-yl)carbamothioyl]benzamide

InChI

InChI=1S/C22H14N2O3S/c25-19-15-8-4-5-9-16(15)20(26)18-12-14(10-11-17(18)19)23-22(28)24-21(27)13-6-2-1-3-7-13/h1-12H,(H2,23,24,27,28)

InChI Key

SCTIOOPXWHZGGS-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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